Product packaging for Fmoc-4-azido-D-Phe-OH(Cat. No.:)

Fmoc-4-azido-D-Phe-OH

Cat. No.: B13394783
M. Wt: 428.4 g/mol
InChI Key: FDDCQWPWXJJNFA-UHFFFAOYSA-N
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Description

Context within Unnatural Amino Acid Chemistry and Chemical Biology

Unnatural amino acids (UAAs) are amino acid analogs that are not among the 20 proteinogenic amino acids. They serve as powerful tools for chemists and biologists, acting as building blocks for novel molecular scaffolds, conformational constraints in peptides, and pharmacologically active agents. sigmaaldrich.com The incorporation of UAAs into peptides and proteins allows for the introduction of functionalities not provided by nature, enabling the creation of peptidomimetics with improved in-vivo stability, enhanced potency, and greater selectivity. sigmaaldrich.com

Fmoc-4-azido-D-Phe-OH is a derivative of the amino acid phenylalanine and is recognized as one of the most versatile UAAs used in chemical biology. nih.gov Its application allows for the site-specific incorporation of a chemically addressable azide (B81097) group into a peptide sequence. nih.govchemimpex.com This capability is crucial for a wide range of applications, from tracking protein synthesis to creating complex bioconjugates. chemimpex.comnih.gov The use of azido-modified UAAs like 4-azido-phenylalanine has become central to studies involving protein engineering, allowing for post-translational modifications and the investigation of protein dynamics and hydration. nih.govnih.gov

Significance of the Azide Functionality in Advanced Chemical Research

The azide group (–N₃) is a cornerstone of bioorthogonal chemistry, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govberkeley.edu Azides are valued for being small, abiotic, and generally unreactive toward the functional groups naturally found in biomolecules. nih.gov This chemical inertness ensures that reactions involving the azide are highly specific and controlled.

The primary utility of the azide group lies in its ability to participate in highly reliable and efficient "click chemistry" reactions. acs.org These include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A reaction between an azide and a terminal alkyne to form a stable triazole linkage, often catalyzed by copper(I). wikipedia.orgmedchemexpress.com This reaction is widely used for bioconjugation, attaching molecules like fluorescent dyes, therapeutic agents, or imaging probes to peptides and proteins. chemimpex.comchemimpex.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative where the alkyne is part of a strained ring system (e.g., DBCO or BCN), eliminating the need for a potentially toxic metal catalyst and making it highly suitable for live-cell applications. nih.govmedchemexpress.com

Staudinger Ligation : One of the earliest bioorthogonal reactions, it involves the reaction of an azide with a triphenylphosphine (B44618) derivative to form a stable amide bond under physiological conditions. nih.govnih.gov

Beyond conjugation, the azide group itself serves as a sensitive spectroscopic probe. nih.gov Its asymmetric stretch vibration is a useful reporter for interrogating local protein environments and dynamics through infrared (IR) spectroscopy. nih.govnih.gov The azide's unique properties have made it an indispensable tool for fluorescent labeling, drug development, and creating novel biomaterials. chemimpex.comchemimpex.com

Role of Fmoc Protection in Modern Peptide Synthesis Methodologies

The synthesis of peptides, particularly those containing sensitive or modified amino acids, relies heavily on protecting group strategies to prevent unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most important base-labile Nα-protecting group used in modern Solid-Phase Peptide Synthesis (SPPS). chempep.com

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. oup.com The Fmoc/tBu strategy is a widely adopted method that employs the Fmoc group for temporary protection of the Nα-amino group and acid-labile groups (like tert-butyl, tBu) for permanent protection of reactive amino acid side chains. peptide.comrsc.org This creates an orthogonal system, meaning the two classes of protecting groups can be removed under different conditions without affecting each other. peptide.comnih.gov

The Fmoc group is stable to the acidic conditions used to cleave the side-chain protectors but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.compeptide.com This deprotection step liberates the Nα-amine, allowing it to couple with the next incoming Fmoc-protected amino acid. oup.com The mild conditions associated with Fmoc chemistry are a significant advantage, as they are compatible with a wide array of post-translational modifications and sensitive functional groups, such as the glycosylation and phosphorylation of peptides, which would not be stable under harsher acidic conditions. nih.gov This makes Fmoc-SPPS the method of choice for creating complex and modified peptides. rsc.orgnih.gov

Data Table

The following table summarizes key properties of this compound.

PropertyValueSource
Synonyms Fmoc-D-Phe(4-N3)-OH, Fmoc-p-azido-D-Phe-OH chemimpex.com
CAS Number 1391586-30-3 chemimpex.com
Molecular Formula C₂₄H₂₀N₄O₄ chemimpex.com
Molecular Weight 428.5 g/mol chemimpex.com
Appearance Off-white crystalline powder chemimpex.com
Melting Point 162 - 164 °C chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Optical Rotation [a]D20 = 30 ± 2 ° (c=1 in DMF) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N4O4 B13394783 Fmoc-4-azido-D-Phe-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)

InChI Key

FDDCQWPWXJJNFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Fmoc 4 Azido D Phe Oh

Integration within Fmoc-Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-azido-D-Phe-OH is specifically designed for seamless integration into the well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. chemimpex.comsmolecule.com SPPS allows for the methodical, stepwise assembly of peptide chains on a solid support, a process for which this azido-functionalized amino acid is highly compatible. scispace.comnih.gov

Regiospecific Incorporation into Defined Peptide Sequences

The foundational principle of SPPS is the ability to construct a peptide with a precisely defined amino acid sequence. This compound is incorporated into a growing peptide chain using the standard SPPS cycle. The process begins with the removal of the temporary Nα-Fmoc protecting group from the resin-bound peptide, typically using a mild base like piperidine (B6355638). altabioscience.comwikipedia.org Subsequently, the carboxyl group of this compound is activated using common coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization. acs.org This activated amino acid is then coupled to the newly liberated N-terminal amine of the peptidyl-resin, forming a new peptide bond. This cycle is repeated, allowing for the regiospecific placement of the 4-azido-D-phenylalanine residue at any desired position within the peptide sequence.

Compatibility with Orthogonal Protecting Groups and Deprotection Strategies in SPPS

A cornerstone of the Fmoc-SPPS strategy is the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.debiosynth.com The azido (B1232118) group of this compound exhibits excellent stability and compatibility within this scheme. It is robust against the basic conditions (e.g., 20% piperidine in DMF) used for the iterative removal of the Nα-Fmoc group. wikipedia.orgsigmaaldrich.com Furthermore, it is stable during the final cleavage step, which typically employs strong acidic conditions, such as a cocktail containing trifluoroacetic acid (TFA), to release the peptide from the resin and remove the permanent side-chain protecting groups. altabioscience.comsigmaaldrich.com This dual stability is crucial for its successful incorporation.

The table below summarizes common side-chain protecting groups that are orthogonal to the Fmoc group and compatible with the azido moiety of this compound.

Amino AcidSide-Chain Functional GroupCommon Protecting GroupDeprotection ConditionCompatibility with Azido Group
Aspartic Acid, Glutamic AcidCarboxyltert-butyl (tBu)Strong Acid (TFA)Compatible
Lysine (B10760008), OrnithineAminetert-butyloxycarbonyl (Boc)Strong Acid (TFA)Compatible
Serine, Threonine, TyrosineHydroxyltert-butyl (tBu)Strong Acid (TFA)Compatible
ArginineGuanidinium2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Strong Acid (TFA)Compatible
Histidine, Asparagine, GlutamineImidazole, AmideTrityl (Trt)Strong Acid (TFA)Compatible

Methodological Challenges and Optimization Strategies for Azido Moiety Integration in SPPS

While generally robust, the integration of azido-containing amino acids is not without challenges that necessitate careful optimization.

Azide (B81097) Stability: The azido group is stable to most standard SPPS reagents, but it can be sensitive to reduction. Thiol-based scavengers, such as ethanedithiol (EDT), which are sometimes used in TFA cleavage cocktails to protect other residues, should be avoided as they can reduce the azide. sigmaaldrich.com Similarly, certain phosphines can reduce the azido group to an amine. glpbio.com

Coupling Efficiency: Like other bulky amino acids, the coupling of this compound can sometimes be sluggish. Optimization strategies include using more potent coupling reagents like HATU or COMU, extending coupling times, or performing double couplings to ensure the reaction proceeds to completion. acs.org

Side Reactions: Research on other azido amino acids has revealed the potential for side reactions under specific conditions. For instance, prolonged coupling times when using HBTU/DIPEA with Fmoc-β-azido-L-alanine have been shown to cause an elimination reaction, leading to the formation of an α-keto functionality instead of the desired peptide bond. nih.govnih.gov While not specifically documented for this compound, this highlights the importance of carefully monitoring coupling reactions.

Sequence-Dependent Aggregation: Peptides rich in hydrophobic residues, including phenylalanine derivatives, are prone to aggregation on the solid support, which can hinder reagent access and lead to incomplete synthesis. mblintl.com This can be mitigated by using specialized resins, incorporating structure-disrupting "pseudoproline" dipeptides, or using alternative, more polar solvents like N-butylpyrrolidinone (NBP). mblintl.comrsc.org

Precursor Synthesis Routes and Derivatization Approaches for this compound

The synthesis of this compound involves the preparation of the core amino acid, 4-azido-D-phenylalanine, followed by the introduction of the Nα-Fmoc protecting group. Several routes exist for synthesizing the precursor. nih.gov

One of the most scalable and safest methods is an Ullman-type coupling reaction. nih.gov This approach typically starts with a protected 4-iodo-L-phenylalanine derivative and couples it directly with an azide source, such as sodium azide, using a copper(I) catalyst. This avoids the use of potentially explosive diazonium or diazotransfer reagents. nih.gov

Alternative routes include:

Azidodediazoniation: This involves the diazotization of a protected 4-amino-D-phenylalanine followed by reaction with an azide salt.

Diazotransfer: This method uses a reagent like imidazole-1-sulfonyl azide to convert a protected 4-amino-D-phenylalanine directly into the desired 4-azido derivative. cam.ac.uk

Once 4-azido-D-phenylalanine is synthesized and its stereochemistry is confirmed, the final step is the protection of the α-amino group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a mild base like sodium bicarbonate. nih.gov Purification yields the final this compound building block, ready for use in SPPS.

Principles of Orthogonal Protection in Complex Chemical Architectures

The concept of orthogonal protection is fundamental to the synthesis of complex molecules like modified peptides. nih.govresearchgate.net It allows for the selective removal of one type of protecting group in the presence of others, enabling precise chemical manipulations at specific sites. acs.org The use of this compound in peptide synthesis is a prime example of a multi-dimensional orthogonal strategy.

This system involves at least three classes of functionalities that can be addressed independently:

Nα-Fmoc Group: This group is labile to mild bases (e.g., piperidine) and is removed at every step of peptide chain elongation. altabioscience.com

Acid-Labile Groups: This class includes the majority of side-chain protecting groups (tBu, Boc, Trt, Pbf) and the linker attaching the peptide to the resin. iris-biotech.de These are stable to the basic conditions of Fmoc removal but are cleaved simultaneously at the end of the synthesis with a strong acid like TFA.

The Azido Moiety: The azide itself acts as a stable, "masked" functional group. It is inert to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final cleavage. sigmaaldrich.com After the peptide has been synthesized and purified, the azide serves as a bioorthogonal handle for further specific modifications. It can be selectively converted into an amine via reduction with phosphines or used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") reactions without affecting any other part of the peptide. chemimpex.commedchemexpress.com

This three-dimensional orthogonality provides chemists with precise control over the construction and subsequent derivatization of peptides, making this compound an invaluable tool for creating complex bioconjugates, labeled probes, and novel peptide-based therapeutics. chemimpex.com

Applications in Bioorthogonal Chemistry Utilizing the Azide Functionality

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. nih.govchempedia.info This reaction has been widely adopted for bioconjugation due to its reliability and the inertness of the azide and alkyne groups in biological environments. ed.ac.ukmdpi.com

The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate. researchgate.net This intermediate then reacts with the azide in a stepwise manner, ultimately yielding the triazole product. nih.gov The reaction is characterized by its high efficiency and favorable kinetics, even in complex biological media. ed.ac.uk However, the use of a copper catalyst can present challenges in living systems due to potential toxicity. researchgate.netnih.gov

To mitigate this, research has focused on the development of various copper-chelating ligands. These ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives, serve to stabilize the copper(I) oxidation state, prevent cellular damage, and accelerate the reaction. nih.govbeilstein-journals.org The choice of ligand can significantly influence the reaction kinetics. researchgate.net While the reaction is generally fast, with quantitative yields often achieved within an hour at room temperature for concentrations above 10 µM, the inherent toxicity of copper remains a consideration for in vivo applications. nih.gov

Table 1: Key Features of CuAAC in Biological Systems

FeatureDescription
Reactants Azide (e.g., from 4-azido-D-Phe) and a terminal alkyne.
Catalyst Copper(I) ions, often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate (B8700270). beilstein-journals.org
Product Stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov
Key Advantages High efficiency, excellent regioselectivity, and fast reaction rates. nih.govresearchgate.net
Challenges Potential toxicity of the copper catalyst in living systems. ed.ac.uknih.gov
Mitigation Strategies Use of copper-chelating ligands to protect cells and accelerate the reaction. nih.govbeilstein-journals.org

A primary application of incorporating 4-azido-D-phenylalanine into peptides and proteins is the site-specific attachment of various molecules. Once the azido-functionalized amino acid is in place, CuAAC can be used to conjugate a wide array of alkyne-containing probes, including:

Fluorescent Dyes: For tracking and imaging proteins in live cells. chemimpex.comchemimpex.com

Biotin (B1667282) Tags: For affinity purification and detection.

Polyethylene (B3416737) Glycol (PEG): To improve the solubility and pharmacokinetic properties of therapeutic peptides. baseclick.eu

Drug Molecules: To create targeted antibody-drug conjugates (ADCs). chemimpex.comchemimpex.com

This method allows for precise control over the location of modification, which is a significant advantage over traditional, less specific bioconjugation techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction proceeds without the need for a catalyst, relying on the ring strain of a cyclic alkyne to accelerate the cycloaddition with an azide. nih.govresearchgate.net

The primary advantage of SPAAC is its biocompatibility; the absence of a toxic catalyst makes it suitable for applications in living organisms. nih.govnih.gov The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal. researchgate.net This has enabled real-time imaging and labeling of biomolecules on the surface of and inside living cells with minimal perturbation. researchgate.net

A key consideration for SPAAC is that the reaction kinetics are generally slower than those of CuAAC. researchgate.net However, the development of more reactive strained alkynes has significantly improved reaction rates, making SPAAC a viable and often preferred method for in vivo studies. researchgate.net

The advancement of SPAAC has been driven by the design and synthesis of increasingly reactive cyclooctyne (B158145) derivatives. Some of the most commonly used strained alkynes include:

Dibenzocyclooctynes (DBCO): Known for their good reactivity and stability. researchgate.net

Difluorinated Cyclooctynes (DIFO): Offer enhanced reaction kinetics. nih.gov

Bicyclo[6.1.0]nonyne (BCN): Another widely used cyclooctyne with favorable properties. nih.gov

The choice of strained alkyne can be tailored to the specific application, balancing reactivity with stability and solubility. Research has shown that modifications to the azido-phenylalanine structure itself, such as using para-azidomethyl-L-phenylalanine (pAMF), can also increase reaction rates compared to para-azido-L-phenylalanine (pAzF). researchgate.net

Table 2: Comparison of Common Strained Alkynes for SPAAC

Strained AlkyneCommon AcronymKey Features
DibenzocyclooctyneDBCOGood reactivity and stability. researchgate.net
Difluorinated CyclooctyneDIFOEnhanced reaction kinetics. nih.gov
Bicyclo[6.1.0]nonyneBCNFavorable reactivity and stability. nih.gov

Staudinger Ligation and Related Phosphorus-Based Bioorthogonal Reactions

The Staudinger ligation is another important bioorthogonal reaction that utilizes the azide functionality. It is based on the classic Staudinger reaction between an azide and a phosphine (B1218219). researchgate.netnih.gov In the ligation variant, the phosphine reagent is engineered with an electrophilic trap, which intercepts the intermediate aza-ylide to form a stable amide bond. researchgate.netnih.gov

This reaction has been successfully used to label a variety of biomolecules, including proteins and cell-surface glycans, both in vitro and in living systems. researchgate.netnih.gov The Staudinger ligation was one of the first bioorthogonal reactions to be applied in a living animal, demonstrating its high degree of biocompatibility. researchgate.net

However, a significant drawback of the traditional Staudinger ligation is its relatively slow reaction kinetics compared to both CuAAC and modern SPAAC. nih.gov Additionally, the phosphine reagents can be susceptible to air oxidation. nih.gov To address the issue of slow kinetics, researchers have developed modified phosphines and electron-deficient aryl azides, such as perfluoroaryl azides, which can significantly accelerate the reaction rate. nih.govresearchgate.net Despite these advances, the faster kinetics of "click" chemistry reactions have led to their more widespread adoption in many applications. researchgate.net

Advanced Applications in Protein and Peptide Research

Site-Specific Protein Labeling and Functionalization

The ability to introduce 4-azido-D-Phe-OH at specific sites within a protein allows for precise labeling and functionalization, offering insights that are often unattainable with traditional methods that target naturally occurring amino acids. This site-specificity prevents the heterogeneous mixtures that can result from labeling abundant residues like lysine (B10760008) or cysteine. nih.gov

Genetic Code Expansion for Unnatural Amino Acid Incorporation into Proteins

A primary application of 4-azido-D-Phe-OH is its use in the expansion of the genetic code, a technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. nih.govrsc.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (TAG), and inserts the UAA at that position during protein translation. nih.govrsc.org

Researchers have successfully incorporated 4-azidophenylalanine into various proteins in organisms such as Escherichia coli and Schizosaccharomyces pombe. nih.govnih.gov For instance, azido-modified phenylalanine residues have been efficiently incorporated into superfolder green fluorescent protein (sfGFP), demonstrating the feasibility and fidelity of this method. rsc.org The efficiency of incorporation can be a critical factor, and studies have shown that the yield of the full-length protein containing the UAA can be significantly enhanced by improving cell permeability through the use of organic solvents. nih.gov Furthermore, engineering the synthetase can lead to significant improvements in UAA incorporation.

Table 1: Examples of Proteins and Systems for 4-Azidophenylalanine Incorporation

Protein/SystemOrganismPurpose of IncorporationReference
Superfolder Green Fluorescent Protein (sfGFP)E. coliVibrational reporter for local environment sensing rsc.org
Glutathione S-transferase (GST)S. pombePhoto-crosslinking to study protein dimerization nih.gov
Bacteriophage λ Cro proteinIn vitroPhoto-crosslinking to map DNA-binding interface nih.gov
Aha1 cochaperoneS. cerevisiaeIn vivo photo-crosslinking to identify interaction partners nih.gov
GPCR heterocomplex (5-HT2AR-mGluR2)Mammalian cellsMapping the heteromeric interface nih.gov

Mimicry of Post-Translational Modifications for Functional Analysis

While the direct use of the azido (B1232118) group to mimic a specific post-translational modification (PTM) is not a widespread application, its true utility lies in its ability to serve as a platform for introducing moieties that do mimic PTMs. The azide (B81097) group itself is small and relatively non-perturbing to protein structure. nih.gov Through bioorthogonal chemistry, such as the Staudinger ligation or click chemistry, a wide array of chemical groups can be attached to the azide. nih.govnih.gov This allows for the introduction of modifications that can mimic the size, charge, and chemical properties of natural PTMs like phosphorylation or acetylation. For example, phosphonate (B1237965) groups could be "clicked" onto the azide to mimic phosphorylation, or other small molecules to replicate other modifications. This approach provides a powerful tool for studying the functional consequences of PTMs at specific sites within a protein, helping to dissect their roles in cell signaling, protein stability, and interactions. rsc.org

Probing Biomolecular Interactions and Cellular Processes

The incorporation of 4-azido-D-Phe-OH into a protein of interest provides a powerful method for investigating dynamic biomolecular interactions within their native cellular context. The azido group can be converted into a highly reactive nitrene upon UV irradiation, which can then form a covalent bond with nearby molecules, effectively "trapping" transient interactions. nih.gov

Characterization of Protein-Protein Interactions

Photo-crosslinking using 4-azidophenylalanine has emerged as a key technique for identifying and mapping protein-protein interactions. nih.gov By incorporating the UAA at specific locations within a "bait" protein, researchers can identify direct binding partners upon UV activation. This method has been successfully used to study a variety of protein complexes.

For example, this approach was used to investigate the homodimerization of the Hsp90 cochaperone Aha1 in S. cerevisiae. By incorporating 4-azidophenylalanine at different positions, a covalently crosslinked Aha1 homodimer was identified by mass spectrometry, revealing insights into its self-association in vivo. nih.gov In another study, this technique was applied to a G protein-coupled receptor (GPCR) heterocomplex. By introducing the photoactivatable UAA at individual positions along the transmembrane segments of the mGluR2 receptor, the specific residues that physically interact at the interface with the 5-HT2A receptor were delineated in living cells. nih.gov

Table 2: Research Findings on Protein-Protein Interactions using 4-Azidophenylalanine

Interacting ProteinsResearch FindingMethodReference
Aha1 - Aha1Identified a homodimerization domain of Aha1 in vivo.In vivo photo-crosslinking nih.gov
5-HT2AR - mGluR2Mapped the heteromeric interface at the intracellular end of mGluR2's TM4.Site-specific photo-crosslinking in living cells nih.gov

Analysis of Protein-Ligand and Protein-Nucleic Acid Interactions

The utility of 4-azidophenylalanine extends to the study of interactions with other classes of biomolecules, including small molecule ligands and nucleic acids. When incorporated into a ligand-binding pocket, it can be used to covalently link the protein to its ligand, aiding in the identification of the binding site. youtube.com

A notable example in the study of protein-nucleic acid interactions involves the analysis of the bacteriophage λ Cro protein and its DNA operator site. Using phenyl-azide-mediated photocrosslinking, it was demonstrated that a specific amino acid in the helix-turn-helix motif of Cro is in close proximity (within 12 Å) to particular nucleotides in the DNA half-site. This finding was in excellent agreement with the existing crystal structure of the complex, validating the utility and precision of this method for mapping protein-DNA interfaces in solution. nih.gov This approach offers superior resolution compared to other footprinting techniques and can be generalized to other DNA-binding proteins. nih.gov

Development of Bioconjugates for Research Probes and Tools

The bioorthogonal nature of the azide group makes 4-azido-D-Phe-OH an ideal building block for the creation of sophisticated bioconjugates. researchgate.net The azide group does not react with endogenous functional groups found in proteins, nucleic acids, or other cellular components. nih.gov However, it can undergo highly specific and efficient reactions with externally introduced partners, most notably alkynes, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". nih.gov

This capability allows for the precise attachment of a wide variety of functional molecules to a protein of interest. For example, fluorescent dyes can be attached to create probes for cellular imaging, allowing for the visualization and tracking of proteins within live cells. nih.govresearchgate.net Similarly, affinity tags can be introduced for protein purification, or positron emission tomography (PET) tracers can be conjugated for in vivo imaging applications. nih.gov This modular approach, where the protein is first labeled with the azide-containing amino acid and then conjugated to the desired functional group, provides a versatile platform for developing novel research tools and diagnostic agents. nih.govnih.gov

Strategies for Fluorescent Labeling of Peptides and Proteins

The site-specific fluorescent labeling of peptides and proteins is a powerful tool for studying their structure, function, and localization within cellular environments. chemimpex.com Fmoc-4-azido-D-Phe-OH is a key component in strategies designed to achieve precise labeling through bioorthogonal chemistry. chemimpex.comchemimpex.com

The primary strategy involves incorporating 4-azido-D-phenylalanine into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The azido group is chemically inert throughout the synthesis and subsequent purification steps. Once the peptide is synthesized, the azide group serves as a specific reaction site for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). chemimpex.comchemimpex.com This reaction allows for the covalent attachment of a fluorescent probe that has been functionalized with a terminal alkyne group.

The CuAAC reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which preserves the integrity of the peptide. chemimpex.com This method provides a robust way to label peptides and proteins for various applications, including Förster Resonance Energy Transfer (FRET) studies to probe molecular distances and interactions. nih.gov The ability to introduce a fluorescent label at a specific site, as dictated by the placement of the azido amino acid, offers a significant advantage over traditional labeling methods that target common functional groups like amines or thiols, which may be present multiple times in a peptide sequence.

Table 1: Process for Fluorescent Labeling via Click Chemistry
StepDescriptionKey Reagents
1. Peptide SynthesisThis compound is incorporated at the desired position in the peptide sequence using standard solid-phase peptide synthesis (SPPS).This compound, Rink amide resin, coupling reagents (e.g., HBTU).
2. Deprotection & CleavageThe synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed.Trifluoroacetic acid (TFA), scavengers (e.g., triisopropylsilane).
3. Click ReactionThe purified azido-peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst.Azido-peptide, alkyne-dye, CuSO₄, sodium ascorbate (B8700270) (or other Cu(I) source).
4. PurificationThe final fluorescently labeled peptide is purified to remove excess dye and catalyst.Reverse-phase high-performance liquid chromatography (RP-HPLC).

PEGylation and Surface Immobilization Techniques for Biomolecular Research

The chemical handle provided by the azide in this compound is also instrumental in PEGylation and the surface immobilization of peptides. chemimpex.com Both techniques are critical for enhancing the therapeutic potential and analytical utility of biomolecules.

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a peptide or protein. This modification can improve the molecule's solubility, increase its hydrodynamic volume to reduce renal clearance, and shield it from proteolytic degradation, thereby extending its half-life in circulation. Using this compound allows for site-specific PEGylation. A linear or branched alkyne-functionalized PEG molecule can be "clicked" onto the azido-peptide, ensuring a homogeneous product with predictable properties, in contrast to random PEGylation at native amino acid side chains.

Surface Immobilization is essential for the development of biosensors, diagnostic arrays, and novel biomaterials. chemimpex.com Peptides containing 4-azido-D-phenylalanine can be covalently and directionally immobilized onto surfaces (e.g., glass slides, gold nanoparticles, microtiter plates) that have been pre-functionalized with alkyne groups. This oriented immobilization ensures that the peptide's active domains are accessible for interaction, which is crucial for the sensitivity and functionality of biosensors and other diagnostic tools. chemimpex.com

Table 2: Applications of Azide-Mediated Bioconjugation
TechniqueObjectiveMethodologyOutcome
PEGylationEnhance the pharmacokinetic profile of therapeutic peptides.An alkyne-modified PEG chain is attached to the peptide via the azide group using CuAAC.Increased solubility, stability, and in vivo half-life.
Surface ImmobilizationCreate functional surfaces for biosensing and diagnostics.The azido-peptide is covalently attached to an alkyne-functionalized surface via CuAAC.Oriented, stable immobilization of peptides for interaction studies. chemimpex.com

Structural and Conformational Studies of Peptides and Peptidomimetics

The precise three-dimensional structure of a peptide is inextricably linked to its biological function. This compound is a valuable tool for researchers investigating and controlling the conformation of peptides and peptidomimetics.

Incorporation into Peptide Scaffolds and Foldamers for Structural Elucidation

Peptide scaffolds and foldamers—synthetic oligomers that mimic the conformational properties of natural peptides—are used to study the principles of protein folding and to design new bioactive molecules. Incorporating this compound into these structures provides a unique site for post-synthetic modifications aimed at structural elucidation.

The azide group can be used to introduce intramolecular cross-links. For example, a peptide can be synthesized with both 4-azido-D-phenylalanine and an alkyne-containing amino acid. An intramolecular click reaction can then be induced to form a covalent bridge, providing valuable distance constraints for structural modeling. Alternatively, the azide can be used to attach biophysical probes, such as spin labels for electron paramagnetic resonance (EPR) spectroscopy or fluorescent pairs for FRET, to measure distances and conformational changes within the scaffold.

Furthermore, the azide group itself has a distinct infrared (IR) absorption band that is sensitive to its local chemical environment. nih.gov This property allows it to be used as a vibrational probe to report on solvent exposure, hydrogen bonding, and electric fields within different parts of a peptide or protein structure, offering insights into folding dynamics and local environments without the need for bulky reporter groups. nih.gov

Table 3: Structural Elucidation Techniques Using 4-Azido-D-Phe
TechniqueProbe/MethodInformation Gained
Intramolecular Cross-linkingAzide-alkyne cycloaddition within a single peptide chain.Distance constraints, stabilization of specific conformations.
FRET SpectroscopyAttachment of a donor/acceptor fluorescent pair via the azide handle.Intramolecular distances and conformational dynamics. nih.gov
Infrared SpectroscopyMonitoring the azide's vibrational frequency (νN≡N).Local environment polarity, solvent accessibility, and electric fields. nih.gov

Role in the Synthesis and Conformational Constraint of Cyclic Peptides

Cyclic peptides often exhibit higher receptor affinity, selectivity, and metabolic stability compared to their linear counterparts due to reduced conformational flexibility. researchgate.net this compound is highly useful in the synthesis of conformationally constrained cyclic peptides.

One powerful strategy is "click-to-cyclize," where a linear peptide precursor is synthesized containing this compound at one position and an alkyne-bearing amino acid at another. The head-to-tail, head-to-side-chain, or side-chain-to-side-chain cyclization is then achieved via an intramolecular CuAAC reaction. This method is highly efficient and compatible with a wide range of functional groups.

The resulting triazole ring formed from the click reaction is a rigid, planar, and stable structure that acts as an effective peptide bond isostere. nih.gov By replacing a flexible part of the peptide backbone or forming a side-chain bridge, the triazole ring introduces significant conformational constraint. nih.gov This allows researchers to lock the peptide into a specific bioactive conformation, which is a key strategy in rational drug design to improve potency and reduce off-target effects. nih.govrsc.org The use of a D-amino acid like 4-azido-D-Phe can further enhance stability against proteolysis and help induce specific secondary structures like β-turns.

Table 4: Comparison of Peptide Cyclization Strategies
StrategyBond FormedAdvantagesRole of 4-Azido-D-Phe
Amide Bond CyclizationAmide (peptide) bond.Mimics natural cyclization.Not directly involved.
Disulfide BridgeDisulfide (S-S) bond.Common in natural peptides, reversible.Not directly involved.
Click CyclizationTriazole ring.High efficiency, bioorthogonal, stable and rigid linkage. nih.govProvides the essential azide moiety for the reaction.

Exploration in Chemical Probe Design

Design and Application of Photoaffinity Labeling (PAL) Agents

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands, drugs, and other biomolecules by capturing transient interactions through the formation of a stable covalent bond nih.gov. The design of PAL agents often involves incorporating a photoreactive functional group into the structure of a bioactive molecule. The 4-azido-phenylalanine residue, introduced via Fmoc-4-azido-D-Phe-OH, is an excellent choice for this purpose anaspec.comrsc.org.

The core principle of its application in PAL lies in the photochemical properties of the aryl azide (B81097) group. Upon irradiation with ultraviolet (UV) light, typically at wavelengths around 254-260 nm, the azide moiety expels a molecule of dinitrogen (N₂) to generate a highly reactive and short-lived nitrene intermediate nih.govnih.gov. This nitrene can readily insert into proximal C-H, N-H, and O-H bonds within its immediate vicinity, thereby forming a stable covalent crosslink between the peptide probe and its interacting partner, such as a receptor protein nih.govnih.gov. This technique has been successfully employed to elucidate protein-protein interactions and map the heteromeric interface of G protein-coupled receptor (GPCR) complexes in living cells nih.govnih.gov.

While effective, a notable consideration for aryl azide-based PAL is that the short-wavelength UV light required for activation can potentially cause damage to biological macromolecules, which necessitates careful experimental design and controls nih.gov.

Probe/SystemTarget Interaction StudiedKey Findings
p-Azido-L-phenylalanine (pAzpa) in yeastProtein-protein interactionsSuccessfully used for in vivo photo-cross-linking in S. cerevisiae, enabling the identification of a homodimerization domain of Aha1. nih.gov
p-Azido-L-phenylalanine (azF) in mGluR2GPCR heterodimer interfaceSite-specific incorporation of azF identified the physical interaction interface between 5-HT₂AR and mGluR2 receptors in HEK293 cells. nih.gov
Azido-modified fatty acidsProtein-phospholipid interactionsPioneering work demonstrated the ability of azido-functionalized lipids to crosslink with interacting proteins upon photolysis. nih.gov
Peptides with p-azidophenylalanineLigand-receptor bindingUsed to create photoaffinity probes for covalently linking peptides to their receptors to study binding interactions. researchgate.net

Strategies for the Design and Application of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a chemoproteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems nih.gov. A typical activity-based probe (ABP) contains a recognition element, a reactive group (or "warhead") that forms a covalent bond with the active site of a target enzyme, and a reporter tag for detection and enrichment nih.govnih.gov.

In the design of ABPs, this compound is not used as a warhead itself but as a strategic component for creating probes for two-step labeling, a powerful variation of ABPP nih.gov. In this approach, the azide group functions as a bioorthogonal handle. This strategy circumvents issues associated with bulky reporter tags, which can reduce the cell permeability and bioavailability of the probe nih.govmdpi.com.

The design strategy unfolds in two stages:

A minimalist ABP is synthesized containing the enzyme recognition element and the covalent warhead, but instead of a large reporter like biotin (B1667282) or a fluorophore, it incorporates the small, non-perturbing azide group via 4-azido-D-Phe nih.govresearchgate.net.

This probe is introduced into a complex proteome (e.g., cell lysate or live cells), where it selectively labels its target enzymes. Following this, a reporter molecule equipped with a complementary bioorthogonal functional group, such as an alkyne, is added plos.orgbattelle.org.

The azide on the now enzyme-bound probe and the alkyne on the reporter are covalently linked via "click chemistry"—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) rsc.orgmdpi.com. This second step attaches the reporter tag, allowing for subsequent visualization or affinity purification of the target enzymes nih.gov.

This two-step, bioorthogonal approach offers enhanced flexibility and modularity in probe design and has been successfully applied to profile the activity of enzymes like the proteasome in living cells researchgate.netnih.govuniversiteitleiden.nl.

StrategyProbe Design PrinciplesApplication WorkflowAdvantages
One-Step ABPP The probe consists of a recognition element, a reactive warhead, and a reporter tag (e.g., biotin, fluorophore) in a single molecule. nih.govThe complete probe is incubated with the proteome, followed directly by detection or enrichment of labeled proteins. nih.govSimpler workflow with fewer steps.
Two-Step ABPP (Click Chemistry) The probe contains a recognition element, a warhead, and a small bioorthogonal handle (e.g., an azide from 4-azido-D-Phe). A separate reporter molecule contains the complementary handle (e.g., an alkyne). nih.govmdpi.com1. The azide-containing probe labels target enzymes in the proteome. 2. An alkyne-reporter is added and ligated to the probe via click chemistry. 3. Labeled proteins are detected or enriched. mdpi.comnih.govImproved cell permeability and reduced steric hindrance of the initial probe. Modular design allows for flexible use of different reporters. nih.gov

Development and Utilization of Spectroscopic Probes (e.g., IR-active probes) for Microenvironmental Analysis

Beyond its utility in forming covalent bonds, the azido (B1232118) group of 4-azidophenylalanine serves as a sensitive and minimally perturbing spectroscopic reporter for studying protein structure and dynamics rsc.orgnih.gov. The azide's asymmetric stretching vibration gives rise to a strong absorption band in a unique region of the infrared (IR) spectrum, typically between 2100 and 2130 cm⁻¹ rsc.orgnih.gov. This spectral window is known as a "transparent" region for proteins, as it is free from interference from other native vibrational modes, such as the amide I band rsc.orgnih.gov.

The precise frequency of the azide stretch is highly sensitive to its local electrostatic environment, including solvent polarity and the strength of hydrogen bonds nih.govaip.org. This solvatochromism allows researchers to monitor subtle changes in protein conformation and hydration at a specific site. For example, a shift to a higher frequency (blueshift) is often indicative of a more polar or hydrogen-bond-donating environment, whereas a shift to a lower frequency (redshift) suggests a more hydrophobic or weakly H-bonding environment rsc.org.

This property has been leveraged in advanced spectroscopic techniques, including Fourier-transform infrared (FTIR) and two-dimensional infrared (2D-IR) spectroscopy, to track site-specific events in real-time rsc.orgnih.gov. By incorporating 4-azidophenylalanine at key positions, studies have successfully mapped the propagation of conformational changes during the photocycle of bacteriophytochrome and characterized the local dynamics at specific sites within myoglobin (B1173299) rsc.orgacs.org. The high extinction coefficient of the azide probe makes it particularly sensitive compared to other vibrational reporters like nitriles rsc.org. While the interpretation of IR spectra can sometimes be complicated by phenomena such as Fermi resonances, these can be effectively analyzed using 2D-IR methods rsc.orgaip.org.

Probe/System InvestigatedSpectroscopic TechniqueObserved Azide Frequency (cm⁻¹)Interpretation of Microenvironment
p-Azidophenylalanine (pAzF) in Bacteriophytochrome (Pr state)FTIR2125 cm⁻¹ at site Y472The higher frequency indicates a strong hydrogen-bonding environment for the probe in the protein's initial state. rsc.org
p-Azidophenylalanine (pAzF) in Bacteriophytochrome (Pfr state)FTIR2114 cm⁻¹ at site Y472Upon photoconversion, the frequency redshifts, indicating a transition to a non- or weakly hydrogen-bonding environment, tracking a specific conformational change. rsc.org
4-Azidomethyl-L-phenylalanine in sfGFP (buried site)FTIR2094.3 cm⁻¹The low frequency, similar to that in DMSO, suggests the azide probe is located in a buried, hydrophobic position within the protein. nih.gov
4-Azidomethyl-L-phenylalanine in sfGFP (solvated site)FTIR2109.8 cm⁻¹The higher frequency, similar to that in water, indicates the azide probe is in a solvated, surface-exposed position. The 15.5 cm⁻¹ shift between sites demonstrates high sensitivity. nih.gov
Azido-derivatized amino acids in water2D-IR Spectroscopy~1 ps decay component in frequency correlationThe stretching mode of the covalently bonded azide group is sensitive to the rapid fluctuations of the surrounding hydrogen bond network of water. aip.org

Future Directions and Emerging Research Avenues

Integration with Advanced Proteomics Technologies for Systems-Level Analysis

The incorporation of 4-azidophenylalanine (pAzF), the functional core of Fmoc-4-azido-D-Phe-OH, into proteins provides a powerful tool for dissecting complex biological systems. nih.gov By using the amber codon suppression technology, pAzF can be site-specifically integrated into a protein of interest within living cells. rsc.orgnih.gov This unnatural amino acid (UAA) introduces a chemical handle—the azide (B81097) group—that is abiotic and does not interfere with most biological processes. nih.govniscpr.res.in This handle allows for the covalent attachment of probes, enabling researchers to map protein-protein interactions, identify newly synthesized proteins, and gain insights into cellular signaling pathways with high precision. niscpr.res.inresearchgate.net

One key application is in photo-crosslinking studies. The aryl azide group in pAzF is photoactivatable; upon exposure to UV light, it forms a highly reactive nitrene that can covalently bond with nearby interacting molecules, effectively trapping transient or weak protein-protein interactions. researchgate.netnih.gov This technique is instrumental in mapping protein interaction interfaces and validating drug-target binding sites. researchgate.net

Furthermore, the integration of pAzF is central to bioorthogonal non-canonical amino acid tagging (BONCAT), a method used to selectively identify and analyze newly synthesized proteins. niscpr.res.in In this approach, cells are cultured with pAzF, which is incorporated into all newly made proteins. The azide-tagged proteins can then be selectively reacted with a reporter molecule, such as biotin (B1667282) or a fluorophore, via click chemistry. This allows for the enrichment and subsequent identification of these proteins through mass spectrometry-based proteomics, providing a snapshot of the proteome under specific conditions. nih.gov

The versatility of the azide handle allows for its use in a variety of advanced proteomic workflows, as detailed in the table below.

Proteomics Technique Role of 4-Azidophenylalanine (pAzF) Information Gained Key Advantages
Photo-Affinity Labeling Serves as a photo-crosslinking agent to covalently trap interacting partners upon UV activation. researchgate.netnih.govIdentification of direct and transient protein-protein or protein-ligand interactions. researchgate.netCaptures interactions in their native cellular context; provides spatial information on binding sites.
BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging) Metabolic label for newly synthesized proteins, enabling their selective isolation and identification. niscpr.res.inTime-resolved analysis of protein synthesis and turnover in response to stimuli.Allows for pulse-chase experiments to monitor proteome dynamics without radioactive isotopes.
Site-Specific Protein Labeling for Imaging Provides a specific site for attaching imaging modalities like fluorophores or PET tracers via click chemistry. nih.govVisualization of protein localization, trafficking, and dynamics in living cells and organisms. nih.govresearchgate.netGenerates homogeneously labeled protein conjugates for quantitative imaging studies. nih.gov
Activity-Based Protein Profiling (ABPP) Incorporated into chemical probes to tag specific enzyme classes based on their activity. nih.govIdentification of active enzymes within a complex proteome; enables inhibitor screening.Provides a functional readout of enzyme activity rather than just protein abundance.

Discovery and Development of Novel Bioorthogonal Reactions

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and unique reactivity. nih.govniscpr.res.in It participates in several highly selective and efficient "click" reactions that can be performed in complex biological environments without cross-reacting with native functional groups. nih.govnih.gov The development of these reactions has been critical for the utility of this compound in biological applications.

The primary bioorthogonal reactions involving azides are:

Staudinger Ligation : One of the first bioorthogonal reactions, it involves the reaction of an azide with a functionalized phosphine (B1218219) to form a stable amide bond. nih.govacs.org While groundbreaking, its use in live-cell imaging can be limited by the potential for phosphine oxidation and the need for high reactant concentrations, which can cause background fluorescence. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly efficient and widely used reaction between an azide and a terminal alkyne, forming a stable triazole linkage. nih.govacs.org The reaction is often catalyzed by copper(I), which dramatically accelerates the rate. nih.gov However, the cytotoxicity of the copper catalyst has been a concern for applications in living organisms, prompting the development of biocompatible ligands to minimize toxicity. nih.govh1.co

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the toxicity issues of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) that reacts rapidly with azides without the need for a metal catalyst. nih.govh1.co This has made it the preferred method for labeling proteins and other biomolecules in living cells and even whole organisms. nih.govnih.gov The reaction rate of SPAAC can be tuned by modifying the structure of the cyclooctyne. nih.govmagtech.com.cn

Research continues to focus on discovering and developing novel bioorthogonal reactions to expand the molecular toolkit. The goal is to create reactions that are faster, more selective, and compatible with an even broader range of biological conditions. Emerging areas include the development of new reaction partners for the azide group and entirely new bioorthogonal pairs. For instance, strain-promoted alkyne-nitrone cycloaddition (SPANC) has been shown to proceed up to 300 times faster than similar reactions with azides, offering an alternative for rapid labeling. researchgate.net Another area of active research is the development of reactions that are orthogonal not only to biology but also to existing click chemistries, which would allow for multiple, simultaneous labeling experiments within the same system.

Reaction Reactants Key Features Typical Reaction Rate (M⁻¹s⁻¹)
Staudinger Ligation Azide + PhosphineFirst major bioorthogonal reaction; forms an amide bond. nih.govacs.org0.002 - 0.01
CuAAC Azide + Terminal AlkyneHighly efficient; requires a copper(I) catalyst; forms a triazole. nih.gov1 - 100
SPAAC Azide + CyclooctyneCopper-free and highly biocompatible; rate is dependent on cyclooctyne structure. nih.govnih.gov0.001 - 1.0
SPANC Nitrone + CyclooctyneCopper-free; significantly faster than azide-based SPAAC. researchgate.netUp to 39
Inverse-Electron-Demand Diels-Alder Tetrazine + Strained Alkene (e.g., TCO)Extremely fast kinetics; forms a dihydropyridazine (B8628806) linkage. nih.govUp to 1,000,000

Expansion of Applications into Functional Biomaterials and Nanotechnology Research

The unique molecular structure of this compound makes it a powerful component for the bottom-up fabrication of functional biomaterials and nanostructures. The Fmoc group is a well-known hydrogelator, capable of driving the self-assembly of peptides into ordered nanostructures, such as fibrils and nanotubes, which can form macroscopic hydrogels. acs.orgnih.gov These peptide-based hydrogels are biocompatible and can mimic the extracellular matrix, making them promising materials for tissue engineering and drug delivery. acs.org

The incorporation of the 4-azido-D-phenylalanine residue into these self-assembling systems introduces a crucial element of functionality. The azide groups become displayed on the surface of the self-assembled nanostructures. This allows the chemical and physical properties of the hydrogel to be precisely tuned after its formation. nih.gov Using click chemistry, a wide variety of molecules—such as growth factors, targeting ligands, or therapeutic agents—can be covalently attached to the hydrogel scaffold. chemimpex.com This post-assembly modification capability is a significant advantage, as it allows for the creation of "smart" biomaterials with tailored biological activities.

For example, a hydrogel formed from an Fmoc-peptide containing 4-azido-D-phenylalanine can be functionalized with RGD (Arg-Gly-Asp) peptides to promote cell adhesion and growth for tissue regeneration applications. acs.org Similarly, drug molecules can be "clicked" onto the hydrogel, creating a localized and sustained drug delivery system. acs.org

In nanotechnology, the ability to precisely place azide functionalities on peptide scaffolds is being exploited to create novel nanomaterials. nih.gov These azide-modified peptide nanostructures can serve as templates for the assembly of other components, such as nanoparticles or proteins, into organized arrays. This opens up possibilities for the development of new biosensors, diagnostic tools, and bioelectronic devices. chemimpex.com

Application Area Role of this compound Example Potential Impact
Tissue Engineering Forms a self-assembling hydrogel scaffold that can be functionalized with bioactive molecules via click chemistry. acs.orgFunctionalizing an azide-containing peptide hydrogel with growth factors to guide stem cell differentiation.Creation of scaffolds that actively promote the regeneration of specific tissues like bone or cartilage.
Drug Delivery Creates a biocompatible hydrogel matrix for the covalent attachment and controlled release of therapeutic agents. chemimpex.comacs.org"Clicking" a chemotherapy drug onto the hydrogel for localized tumor treatment, reducing systemic toxicity.Development of more effective and targeted drug delivery systems with fewer side effects.
Biosensors Provides a platform for the oriented immobilization of antibodies or enzymes onto a surface for detection events. chemimpex.comAttaching enzymes to an azide-functionalized surface to create a sensor that detects the enzyme's substrate.Design of highly sensitive and specific diagnostic tools for medical and environmental monitoring.
Nanomaterials Assembly Acts as a building block for self-assembling peptide nanotubes or fibrils that can be used as templates. nih.govUsing azide-decorated peptide nanotubes to organize gold nanoparticles into conductive nanowires.Fabrication of novel nanoelectronic components and functional materials with unique properties.

Q & A

Q. Key Physical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₀N₄O₄
Molecular Weight428.5 g/mol
Solubility (5% MeOH)Clear solution
Storage Conditions+4°C, airtight container

Note : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1). Yield typically ranges from 60–75% .

How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C to prevent degradation of the azido group and Fmoc moiety.
  • Moisture Control : Use desiccants in airtight containers to avoid hydrolysis.
  • Light Protection : Wrap containers in aluminum foil to prevent photolytic decomposition of the azide.

Q. Supporting Data :

  • Analogous Fmoc-protected amino acids (e.g., Fmoc-Phe(4-Cl)-OH) show reduced stability at >25°C .
  • Azido groups are prone to thermal and photolytic degradation; refrigeration extends shelf life .

What analytical methods are used to confirm the purity and structure of this compound?

Methodological Answer:

  • TLC : Use silica plates with EtOAc/hexane (1:1). Spot purity should exceed 98% (Rf ~0.5) .
  • HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~12–14 minutes.
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peak at m/z 429.4 [M+H]⁺.
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic Fmoc aromatic peaks (δ 7.2–7.8 ppm) and azide-related shifts .

Q. Example NMR Data (Analogous Compound) :

  • Fmoc-4-Ph-Phe-OH (from ): δ 7.75 (d, 2H, Fmoc), δ 4.2 (m, α-H), δ 3.1 (dd, β-H₂).

Advanced Research Questions

How does the presence of the azido group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Steric Hindrance : The bulky azido group at the para position reduces coupling efficiency by ~20–30% compared to unmodified Phe.
  • Optimization Strategies :
    • Use 2.5–3.0 equivalents of this compound with HATU/DIPEA as coupling reagents.
    • Extend reaction time to 1.5–2 hours and perform double couplings.
    • Monitor via Kaiser test: Persistent blue color indicates incomplete coupling.

Case Study :
In SPPS of azide-functionalized peptides, microwave-assisted synthesis (50°C, 10 min) improved coupling efficiency to >90% .

What strategies mitigate side reactions during the incorporation of this compound into peptide chains?

Methodological Answer:

  • Side Reactions : Azido groups may react with:
    • Thiols (e.g., cysteine residues) via Staudinger or click chemistry.
    • Amines under basic conditions.
  • Mitigation :
    • Orthogonal Protection : Use Acm (acetamidomethyl) for cysteine residues to block unintended crosslinking .
    • Low-Temperature Coupling : Perform reactions at 0–4°C to suppress azide reactivity.
    • Post-Synthesis Modification : Introduce azides after peptide assembly using click-compatible handles.

Example : In a study using Fmoc-D-Pen(Acm)-OH, Acm protection prevented thiol-azide interactions during SPPS .

How can researchers validate the retention of stereochemistry at the D-configuration during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chirobiotic T column (mobile phase: MeOH/H₂O). Retention times for D- and L-forms differ by 1–2 minutes.
  • Optical Rotation : Compare specific rotation (e.g., [α]²⁵D = -31° for Fmoc-Phe(4-Me)-OH in DMF) with literature values .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (advanced validation).

Q. Data Comparison :

Compound[α]²⁵D (c=1, DMF)Source
Fmoc-D-Phe(4-Me)-OH-31°
Fmoc-L-Phe(4-N₃)-OH+28° (predicted)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.